molecular formula C17H22N4O4S2 B11300892 N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide

Cat. No.: B11300892
M. Wt: 410.5 g/mol
InChI Key: SRYHAKHONPOOBW-UHFFFAOYSA-N
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Description

N-(4-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide is a synthetic small molecule characterized by a thiazole core linked to a methanesulfonamide group and a 4-methoxyphenyl-substituted piperazine moiety via a ketone-containing ethyl chain. This structure combines pharmacophoric elements commonly associated with kinase inhibition, receptor modulation, and metabolic stability. The methanesulfonamide group enhances solubility and binding specificity, while the 4-methoxyphenyl-piperazine moiety may contribute to receptor affinity, particularly in serotonin or dopamine receptor-targeting compounds .

Properties

Molecular Formula

C17H22N4O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C17H22N4O4S2/c1-25-15-5-3-14(4-6-15)20-7-9-21(10-8-20)16(22)11-13-12-26-17(18-13)19-27(2,23)24/h3-6,12H,7-11H2,1-2H3,(H,18,19)

InChI Key

SRYHAKHONPOOBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several derivatives reported in the literature:

Compound Name Key Structural Differences Potential Functional Implications
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazole replaces thiazole; acetamide vs. methanesulfonamide Altered receptor selectivity, solubility
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Pivalamide group instead of methanesulfonamide Increased lipophilicity, metabolic stability
N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-5-chloro-N-ethyl-2-methoxybenzenesulfonamide Carbazole and chloro-methoxy substituents Enhanced CNS penetration, kinase inhibition

Pharmacological and Physicochemical Comparisons

  • Piperazine Substitutions: The 4-methoxyphenyl group in the target compound contrasts with diethylamino (e.g., ) or benzyl groups in analogues. Methoxy substituents typically enhance metabolic stability compared to halogenated or alkylated variants .
  • Sulfonamide vs. Carboxamide : Methanesulfonamide groups improve aqueous solubility relative to pivalamide or acetamide derivatives, which may reduce oral bioavailability in lipophilic environments .

Biological Activity

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC16H20N4O3S
Molecular Weight348.42 g/mol
CAS NumberNot specified

The structure features a thiazole ring, a piperazine moiety, and a methanesulfonamide group, which are known to contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antibacterial properties. For instance, derivatives of piperazine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus . Studies suggest that the methanesulfonamide group enhances the compound's ability to inhibit bacterial growth through enzyme inhibition mechanisms .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, compounds containing piperazine structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. The biological activity of related compounds demonstrated strong inhibitory action against urease with IC50 values ranging from 0.63 to 2.14 µM . This suggests that this compound could exhibit similar enzyme inhibitory properties.

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may also interact with neurotransmitter receptors, particularly dopamine receptors. Research has shown that modifications in the piperazine structure can lead to increased affinity for dopamine D(3) receptors, which are implicated in various neurological disorders . The selectivity and affinity for these receptors can be crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease.

Study 1: Antibacterial Screening

In a study examining the antibacterial efficacy of related compounds, derivatives were tested against multiple strains. The results indicated that compounds with similar thiazole and piperazine structures exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of various sulfonamide derivatives. The study highlighted that compounds with methanesulfonamide groups demonstrated effective inhibition of urease activity, which is critical in managing urinary tract infections . This reinforces the potential therapeutic applications of this compound.

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